molecular formula C6H9ClN2O B1471323 3,4-Diaminophenol hydrochloride CAS No. 118081-21-3

3,4-Diaminophenol hydrochloride

Cat. No. B1471323
M. Wt: 160.6 g/mol
InChI Key: ZQLIJRZJTLXEMQ-UHFFFAOYSA-N
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Description

3,4-Diaminophenol hydrochloride , also known as DAP HCl , is a chemical compound with the molecular formula C6H9N3·HCl . It belongs to the class of aromatic amines and is commonly used in the field of hair dye formulations. DAP HCl is a white crystalline powder that is soluble in water and has various applications in the cosmetic industry.



Synthesis Analysis

The synthesis of 3,4-Diaminophenol hydrochloride involves the reduction of 3,4-dinitrophenol using a suitable reducing agent. The process typically includes the following steps:



  • Nitration : 3,4-dinitrophenol is nitrated to form 3,4-dinitroaniline.

  • Reduction : The dinitroaniline is then reduced using a reducing agent (such as sodium sulfide or iron powder ) to yield 3,4-Diaminophenol hydrochloride.



Molecular Structure Analysis

The molecular structure of 3,4-Diaminophenol hydrochloride consists of a benzene ring with amino groups (NH2) at positions 3 and 4. The hydrochloride salt provides stability and solubility in water.



Chemical Reactions Analysis


  • Oxidation : 3,4-Diaminophenol hydrochloride can undergo oxidation reactions, leading to the formation of colored products. This property is exploited in hair dye formulations.

  • Coupling Reactions : DAP HCl is commonly used as a coupling agent in oxidative hair dyes. It reacts with p-phenylenediamine (PPD) or other aromatic amines to produce the final dye color.

  • Redox Reactions : In the presence of an oxidizing agent (such as hydrogen peroxide), DAP HCl participates in redox reactions, resulting in the formation of stable dye intermediates.



Physical And Chemical Properties Analysis


  • Appearance : White crystalline powder.

  • Solubility : Soluble in water.

  • Melting Point : Approximately 200°C.

  • pH : Acidic due to the hydrochloride salt.


Scientific Research Applications

Photographic Developer Stability

A study by Chatterjee et al. (2005) explored the stability and interactions of 3,4-Diaminophenol Hydrochloride in the context of photographic development. They focused on the effects of reverse micelles on compounds like 3,4-Diaminophenol Hydrochloride, analyzing their stability and interactions such as hydrogen bonding in the reverse micellar core. This research highlights the compound's utility and behavior in photographic developer applications (Chatterjee, Pramanik, & Bhattacharya, 2005).

Treatment of Lambert-Eaton Myasthenic Syndrome (LEMS)

Several studies have investigated the use of 3,4-diaminopyridine, a compound structurally related to 3,4-Diaminophenol Hydrochloride, for treating Lambert-Eaton Myasthenic Syndrome (LEMS). These studies focus on clinical and electrophysiological efficacy in randomized trials. For example, a study by Oh et al. (2009) demonstrated the significant efficacy of 3,4-diaminopyridine compared to placebo in patients with LEMS. Another study by Sanders et al. (2000) confirmed the effectiveness and safety of 3,4-diaminopyridine in treating LEMS (Oh, Claussen, Hatanaka, & Morgan, 2009); (Sanders, Massey, Sanders, & Edwards, 2000).

Chemosensor for Cyanide Detection

Yong et al. (2018) developed a highly selective and sensitive chemosensor based on 2,3-diaminophenazine hydrochloride, related to 3,4-Diaminophenol Hydrochloride, for detecting cyanide in water. This study demonstrates the potential application of diaminophenol derivatives in environmental monitoring and safety (Yong, Wei, Qu, Lin, Zhang, & Yao, 2018).

Microparticle Preparation for Multiple Sclerosis Treatment

A study by Gibaud, Bonneville, and Astier (2002) compared methods for preparing microparticles of 3,4-diaminopyridine for treating multiple sclerosis and Lambert-Eaton myasthenia syndrome. This research provides insights into the pharmaceutical applications of 3,4-Diaminophenol Hydrochloride derivatives in drug delivery systems (Gibaud, Bonneville, & Astier, 2002).

Safety And Hazards


  • Skin Sensitization : DAP HCl can cause skin sensitization and allergic reactions. Proper protective measures are essential during handling.

  • Eye Irritation : Avoid eye contact, as it may cause irritation.

  • Toxicity : While DAP HCl is generally safe in hair dye formulations, excessive exposure should be avoided.

  • Environmental Impact : Dispose of waste properly to prevent environmental contamination.


Future Directions

Research on 3,4-Diaminophenol hydrochloride continues to explore its applications beyond hair dyes. Investigations into its antioxidant properties, potential therapeutic uses, and eco-friendly synthesis methods are areas of interest.


properties

IUPAC Name

3,4-diaminophenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c7-5-2-1-4(9)3-6(5)8;/h1-3,9H,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLIJRZJTLXEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diaminophenol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MA Amin, MM Youssef - Der Pharma Chemica, 2012 - scholar.cu.edu.eg
The quinoxaline derivatives (4a, b) and (8) were synthesized by reaction of pyruvic acid and isatine with ophenylenediamine and 3, 4-diaminophenol. The synthesized quinoxalines …
Number of citations: 23 scholar.cu.edu.eg
T Echizen, MM Ibrahim, K Nakata, M Izumi… - Journal of inorganic …, 2004 - Elsevier
The partially hydrophilic and hydrophobic tripodal ligands, tris(hydroxy-2-benzimidazolylmethyl)amine L1h and tris(2-benzimidazolyl)amine L1 were used for the preparation of …
Number of citations: 36 www.sciencedirect.com
VA Kaminskii, OY Slabko, MN Tilichenko - Chemistry of Heterocyclic …, 1988 - Springer
When derivatives of 4a-9-diaza-1,2,4a,9a-tetrahydrofluorene are oxidized by treatment with MnO 2 , the corresponding derivatives of 4a,9-diaza-1,2,4a,9a-tetrahydrofluoren-6-one are …
Number of citations: 2 link.springer.com

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